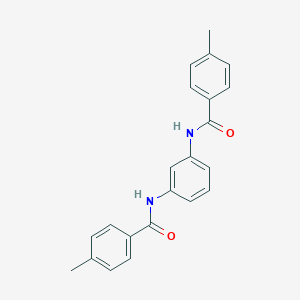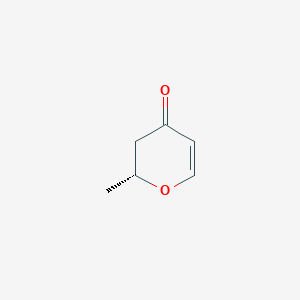
(R)-2-methyl-2H-pyran-4(3H)-one
Vue d'ensemble
Description
(R)-2-methyl-2H-pyran-4(3H)-one, also known as furaneol, is a natural organic compound that is commonly found in fruits such as strawberries, pineapples, and tomatoes. It is a flavoring agent that is widely used in the food industry due to its sweet, caramel-like aroma. In recent years, this compound has gained attention from researchers due to its potential applications in scientific research.
Applications De Recherche Scientifique
Organic Synthesis : (R)-2-methyl-2H-pyran-4(3H)-one is used in organic synthesis, particularly in transformations like the TFA-catalyzed trimerization, which involves converting it into an equilibrium mixture with its trimer. This transformation is useful in the study of molecular structures and reactions (Fazio & Schneider, 2002).
Agriculture - Seed Germination : This compound has been identified as a key agent in smoke responsible for promoting seed germination in various plant species. Its synthesis and the identification of its derivatives in smoke are important for understanding and potentially harnessing its germination-stimulating properties (Flematti et al., 2005).
Biomedical Applications : Electrocatalytic transformations involving this compound can lead to the formation of compounds with potential biomedical applications, such as pyrano[4,3-b]pyran systems. These systems are promising compounds for use in biomedicine (Elinson et al., 2013).
Material Science - Corrosion Inhibition : Pyran-2-one derivatives, including those related to this compound, are evaluated for their corrosion inhibition performance on metals. These compounds are significant in protecting materials against corrosion, particularly in acidic media (El Hattak et al., 2021).
Safety Assessment : Assessing the safety of this compound derivatives, especially for their potential use in agriculture, is crucial. Studies on genetic toxicity testing of these compounds are essential to ensure they are not hazardous (Verschaeve et al., 2006).
Propriétés
IUPAC Name |
(2R)-2-methyl-2,3-dihydropyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5-4-6(7)2-3-8-5/h2-3,5H,4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOGPTKWBZTBHM-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B61480.png)

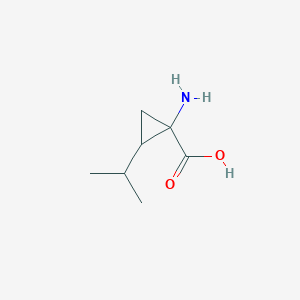
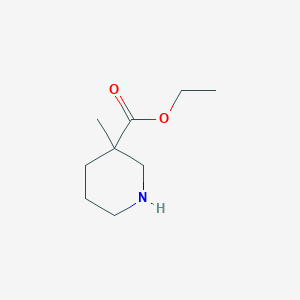
![Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B61490.png)
![1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B61492.png)
![[4-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]phenyl]methyl morpholine-4-carboxylate](/img/structure/B61494.png)
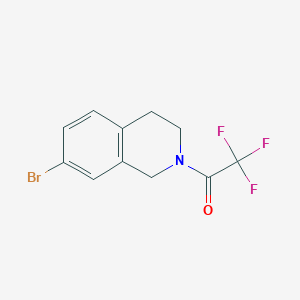
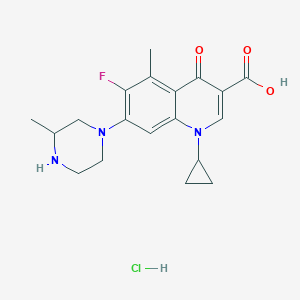

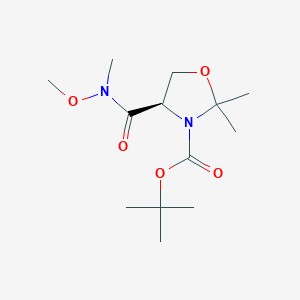
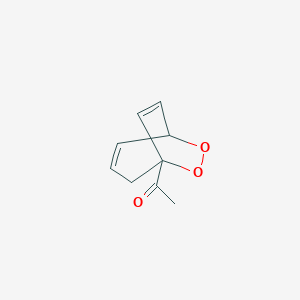
![1H-Cyclopent[c]isoxazol-6-ol,5-fluorohexahydro-,[3aS-(3aalpha,5alpha,6alpha,6aalpha)]-](/img/structure/B61505.png)
